1-ethyl-5-(isopropoxymethyl)-1H-pyrazole
説明
特性
IUPAC Name |
1-ethyl-5-(propan-2-yloxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-9(5-6-10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOLYOHNIAKECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)COC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
科学的研究の応用
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ethyl and isopropoxymethyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Below is a comparison of key analogues:
Key Observations:
Physicochemical Properties
- Stability : Ether linkages (as in the target compound) are generally more hydrolytically stable than esters (e.g., ’s compound), favoring oral bioavailability .
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Elevated temperatures (reflux) improve reaction kinetics but may promote side reactions.
- Catalyst/base choice : Sodium ethoxide enhances cyclization efficiency, while K₂CO₃ facilitates alkylation .
- Solvent polarity : Ethanol or acetonitrile optimizes solubility of intermediates.
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Cyclization | Ethyl cyanoacetate, hydrazine hydrate, NaOEt, ethanol, 80°C, 6h | Pyrazole ring formation | 60–75% |
| Alkylation | Isopropyl bromide, K₂CO₃, acetonitrile, 70°C, 4h | Isopropoxymethyl addition | 50–65% |
Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrazole functionalization?
Methodological Answer :
Regioselectivity is influenced by steric and electronic effects. Strategies include:
- Directing groups : Electron-withdrawing groups (e.g., nitro) at the 4-position of pyrazole direct substitution to the 5-position, as seen in analogous compounds .
- Protecting groups : Temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl ethers) can block undesired alkylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific pathways .
Case Study :
In ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate synthesis, K₂CO₃ in acetonitrile selectively alkylates the pyrazole nitrogen due to steric hindrance from the phenyl group .
Basic: How do researchers resolve contradictions in reported molecular formulas or structural data for pyrazole derivatives?
Methodological Answer :
Discrepancies (e.g., C₇H₁₀N₄O₂ vs. C₆H₉N₃O₂ in some databases ) are addressed via:
Analytical cross-validation :
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight within <5 ppm error.
- X-ray crystallography : Resolves bond connectivity, as demonstrated in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .
Computational validation : Density functional theory (DFT) optimizes geometry and compares with experimental data .
Advanced: What strategies are used to analyze the biological activity of this compound derivatives?
Q. Methodological Answer :
- In vitro assays :
- In silico screening :
- Dose-response studies : EC₅₀ values derived from sigmoidal curves (e.g., for cytotoxicity using MTT assays) .
Q. Example Bioactivity Table :
| Derivative | Target | Assay Type | Activity (IC₅₀/EC₅₀) |
|---|---|---|---|
| Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | COX-2 | Enzyme inhibition | 12.3 µM |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | EGFR kinase | ATPase assay | 8.7 µM |
Basic: How is the stability of this compound assessed under varying storage conditions?
Q. Methodological Answer :
- Accelerated stability studies :
- pH stability : Incubation in buffers (pH 3–10) followed by NMR to detect hydrolytic byproducts .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Q. Methodological Answer :
- Reaction pathway modeling :
- DFT calculations : Identify transition states and activation energies (e.g., for electrophilic substitution) .
- Machine learning (ML) : Trains on reaction databases to predict feasible transformations (e.g., Suzuki coupling compatibility) .
- Solvent effects : COSMO-RS simulations optimize solvent selection for desired reactivity .
Case Study :
ICReDD’s workflow combines quantum chemistry and ML to design a Pd-catalyzed cross-coupling for pyrazole derivatives, reducing experimental trials by 70% .
Basic: How are spectroscopic techniques applied to characterize this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl group at 1.2 ppm as a triplet, isopropoxymethyl at 3.5–4.0 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C-O-C stretch at 1100–1250 cm⁻¹ for ethers) .
- Mass spectrometry : Fragmentation patterns distinguish isomers (e.g., m/z 154 for pyrazole ring cleavage) .
Advanced: How do researchers address low yields in multistep syntheses of pyrazole derivatives?
Q. Methodological Answer :
- Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, catalyst loading) via factorial design .
- Flow chemistry : Continuous processing improves heat/mass transfer, as shown in ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate synthesis (yield increase from 60% to 85%) .
- In-line purification : Combines reaction with automated column chromatography or crystallization .
Basic: What are the key applications of this compound in pharmacological research?
Q. Methodological Answer :
- Anticancer agents : Modulates kinase pathways (e.g., JAK2/STAT3 inhibition) .
- Antimicrobials : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
- Neuroprotective agents : Reduces oxidative stress in neuronal models (IC₅₀ = 15 µM in SH-SY5Y cells) .
Advanced: How is regioselectivity controlled during electrophilic substitution on the pyrazole ring?
Q. Methodological Answer :
- Electronic effects : Electron-donating groups (e.g., ethyl) direct electrophiles to the 4-position, while electron-withdrawing groups (e.g., nitro) favor the 5-position .
- Steric blocking : Bulky substituents (e.g., isopropoxymethyl) hinder access to adjacent positions .
- Catalytic directing : Transition metals (e.g., Pd) coordinate to specific sites, enabling C-H activation at desired positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
